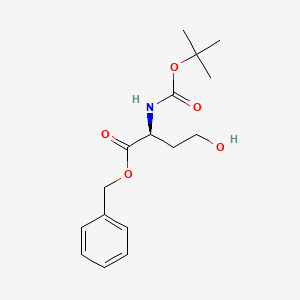

Boc-L-Homoser-Obzl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTGYJUMDNISEP-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-L-Homoserine(OBzl) for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties, synthesis, and applications of N-α-tert-Butoxycarbonyl-O-benzyl-L-homoserine, commonly referred to as Boc-L-Homoser-Obzl. This valuable reagent is a cornerstone in modern peptide synthesis and a key building block for the development of novel therapeutics.

Core Properties of this compound

This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected as a benzyl ether (OBzl). These protecting groups offer distinct advantages in chemical synthesis, primarily in the controlled, stepwise assembly of peptide chains. The Boc group provides acid-labile protection, while the benzyl group offers stability under a range of conditions and can be removed by hydrogenolysis.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound, compiled from various chemical suppliers.

| Property | Value | Reference |

| CAS Number | 59408-74-1 | [] |

| Molecular Formula | C₁₆H₂₃NO₅ | [] |

| Molecular Weight | 309.36 g/mol | [] |

| Appearance | White to off-white crystalline powder | [] |

| Purity | ≥ 99% (HPLC) | [] |

| Melting Point | 48-57 °C | [] |

| Boiling Point | 480.5 °C at 760 mmHg | [] |

| Density | 1.154 g/cm³ | [] |

| Storage Conditions | 2-8 °C | [] |

| Chemical Identifiers | |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylmethoxy)butanoic acid |

| InChI | InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)OCC1=CC=CC=C1 |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in research. The following protocols are based on established chemical literature and provide a framework for its preparation and use in peptide synthesis.

Synthesis of this compound

Step 1: N-Boc Protection of L-Homoserine

-

Dissolve L-homoserine in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M sulfuric acid.

-

Extract the product, N-Boc-L-homoserine, with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-L-homoserine.

Step 2: O-Benzylation of N-Boc-L-Homoserine

-

Dissolve the N-Boc-L-homoserine in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0 °C under an inert atmosphere (e.g., argon).

-

Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Peptide Coupling using this compound

This compound is a standard building block in solid-phase peptide synthesis (SPPS). The following is a general protocol for its coupling to a resin-bound amino acid or peptide.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) with the first amino acid attached.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% TFA).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as diisopropylethylamine (DIPEA), in DCM.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) in a suitable solvent like DMF or DCM.

-

Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), and an activator, such as 1-hydroxybenzotriazole (HOBt).

-

Add the activated this compound solution to the neutralized resin.

-

Agitate the reaction mixture until a completion test (e.g., ninhydrin test) indicates the absence of free amines.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Deprotection of Boc and Benzyl Groups

The orthogonal protecting groups on this compound allow for selective deprotection.

-

Boc Group Removal: As described in the peptide coupling protocol, the Boc group is readily cleaved with moderate to strong acids like trifluoroacetic acid.

-

Benzyl Group Removal: The O-benzyl group is typically removed by catalytic hydrogenolysis.

-

Dissolve the peptide containing the O-benzyl-homoserine residue in a suitable solvent such as methanol, ethanol, or a mixture including acetic acid.

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.

-

Signaling Pathways and Experimental Workflows in Diagrams

The following diagrams, generated using the DOT language, illustrate the key chemical transformations involving this compound.

Caption: Synthesis of this compound from L-Homoserine.

Caption: Workflow for peptide coupling with this compound.

Caption: Orthogonal deprotection of Boc and Benzyl groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons of the benzyl group will appear as a multiplet in the aromatic region (7.2-7.4 ppm), with the benzylic methylene protons appearing as a singlet around 4.5 ppm. The alpha-proton of the homoserine backbone would be a multiplet around 4.2-4.4 ppm, and the side-chain methylene protons would appear as multiplets between 1.8 and 3.6 ppm.

-

¹³C NMR: The carbon NMR would show the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbons of the Boc and carboxylic acid groups would be in the 155-175 ppm range. The aromatic carbons of the benzyl group would appear between 127 and 138 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A strong C=O stretch for the carbamate and carboxylic acid would be present around 1700-1750 cm⁻¹. The N-H stretch of the carbamate would be observed around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

The exact mass of this compound is 309.1576. Electrospray ionization (ESI) mass spectrometry would be expected to show the [M+H]⁺ ion at m/z 310.1654 and the [M+Na]⁺ ion at m/z 332.1473.

This technical guide provides a solid foundation for the understanding and utilization of this compound in research and development. Its well-defined properties and versatile reactivity make it an indispensable tool for the synthesis of complex peptides and other bioactive molecules.

References

A Technical Guide to Boc-L-Homoserine-OBzl: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-butoxycarbonyl)-O-benzyl-L-homoserine (Boc-L-HomoSer(Bzl)-OH), a key building block in peptide synthesis and drug discovery. This document details its chemical structure, IUPAC name, physicochemical properties, and a representative synthesis protocol.

Chemical Structure and IUPAC Name

Boc-L-HomoSer(Bzl)-OH is a protected amino acid derivative. The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected as a benzyl ether. This dual protection strategy allows for its selective use in peptide synthesis.

Chemical Structure:

IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid[1].

Synonyms: Boc-L-HomoSer(Bzl)-OH, N-Boc-O-benzyl-L-homoserine[1][2].

Physicochemical Properties

A summary of the key quantitative data for Boc-L-HomoSer(Bzl)-OH is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 59408-74-1 | [1] |

| Molecular Formula | C₁₆H₂₃NO₅ | [1] |

| Molecular Weight | 309.36 g/mol | [1] |

| Appearance | White to off-white crystals | [1] |

| Melting Point | 48-57 °C | [1] |

| Boiling Point | 480.5 °C at 760 mmHg | [1] |

| Density | 1.154 g/cm³ | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage | 2-8 °C | [1] |

Experimental Protocol: Synthesis of Boc-L-HomoSer(Bzl)-OH

The following is a representative two-step protocol for the synthesis of Boc-L-HomoSer(Bzl)-OH starting from L-homoserine. This process involves the protection of the side-chain hydroxyl group as a benzyl ether, followed by the protection of the α-amino group with a Boc group.

Step 1: Synthesis of O-benzyl-L-homoserine

This step involves the selective benzylation of the hydroxyl group of L-homoserine.

-

Materials: L-homoserine, Benzyl bromide, a suitable base (e.g., Sodium hydride), and a dry aprotic solvent (e.g., Tetrahydrofuran - THF).

-

Procedure:

-

Suspend L-homoserine in dry THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add the base to the suspension with stirring.

-

Once the initial reaction subsides, add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-benzyl-L-homoserine.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

-

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-homoserine (Boc-L-HomoSer(Bzl)-OH)

This step involves the protection of the amino group of O-benzyl-L-homoserine using di-tert-butyl dicarbonate (Boc₂O).

-

Materials: O-benzyl-L-homoserine, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., Sodium bicarbonate), and a solvent system (e.g., a mixture of water and a miscible organic solvent like dioxane or THF).

-

Procedure:

-

Dissolve O-benzyl-L-homoserine in the chosen solvent system in a reaction vessel.

-

Add the base to the solution and stir until it is fully dissolved.

-

Add Boc₂O to the reaction mixture.

-

Stir the reaction at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 using a suitable acid (e.g., cold 1M HCl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-HomoSer(Bzl)-OH.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product.

-

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of Boc-L-HomoSer(Bzl)-OH.

References

N-Boc-O-benzyl-L-homoserine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-tert-butyloxycarbonyl-O-benzyl-L-homoserine, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document outlines its chemical properties, a representative synthesis protocol, and its primary application in solid-phase peptide synthesis (SPPS).

Core Compound Data

N-Boc-O-benzyl-L-homoserine is a derivative of the non-proteinogenic amino acid L-homoserine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) group. These protecting groups are crucial for its application in controlled, stepwise peptide synthesis.

| Parameter | Value | Reference |

| CAS Number | 59408-74-1 | |

| Molecular Formula | C₁₆H₂₃NO₅ | |

| Molecular Weight | 309.36 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥ 99% (HPLC) | |

| Melting Point | 48-57 °C | |

| Boiling Point | 480.5°C at 760 mmHg | |

| Density | 1.154 g/cm³ | |

| Storage | 2-8 °C |

Synthesis of N-Boc-O-benzyl-L-homoserine: A Representative Protocol

The synthesis of N-Boc-O-benzyl-L-homoserine is typically achieved by the benzylation of the side-chain hydroxyl group of N-Boc-L-homoserine. A common method for forming such benzyl ethers involves the use of a benzyl halide and a strong base. The following is a representative experimental protocol based on standard organic chemistry procedures.

Reaction Scheme:

Materials:

-

N-Boc-L-homoserine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (Bzl-Br)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere (Argon or Nitrogen).

-

Dissolution: N-Boc-L-homoserine (1 equivalent) is dissolved in anhydrous DMF.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise over 15 minutes, allowing for the evolution of hydrogen gas to subside between additions. The mixture is stirred at 0 °C for an additional 30 minutes.

-

Benzylation: Benzyl bromide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel and diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

Washing: The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure N-Boc-O-benzyl-L-homoserine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Boc-O-benzyl-L-homoserine is as a protected amino acid monomer in solid-phase peptide synthesis (SPPS), specifically utilizing the Boc/Bzl protection strategy. In this methodology, the peptide is assembled sequentially while anchored to an insoluble polymer resin.

The workflow for incorporating an N-Boc-O-benzyl-L-homoserine residue into a growing peptide chain on a solid support is outlined below.

Detailed Steps of the SPPS Cycle:

-

Coupling: The free N-terminal amine of the resin-bound peptide attacks the activated carboxyl group of N-Boc-O-benzyl-L-homoserine. Common activating agents include dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxybenzotriazole (HOBt).

-

Washing: The resin is washed with solvents like dichloromethane (DCM) and dimethylformamide (DMF) to remove excess reagents and byproducts.

-

Deprotection: The N-terminal Boc protecting group is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in DCM.[1][2] This exposes a new N-terminal amine.

-

Washing: The resin is washed to remove the TFA and the cleaved Boc-group byproducts.

-

Neutralization: The N-terminal ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to regenerate the free amine.[1]

-

Washing: A final wash removes the excess base and its salt, preparing the resin-bound peptide for the next coupling cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups (like the benzyl group on the homoserine residue) are removed, typically in a single step using a strong acid such as hydrofluoric acid (HF).

References

An In-depth Technical Guide on the Solubility and Application of Boc-L-Homoser-Obzl

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Boc-L-Homoser-Obzl is a derivative of the amino acid homoserine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) group. These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.[1][2]

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylmethoxy)butanoic acid | [] |

| Synonyms | Boc-L-HomoSer(Bzl)-OH, N-Boc-O-benzyl-L-homoserine | [] |

| CAS Number | 59408-74-1 | [] |

| Molecular Formula | C₁₆H₂₃NO₅ | [] |

| Molecular Weight | 309.36 g/mol | [] |

| Appearance | White to off-white crystalline powder | [][4] |

| Melting Point | 48-57 °C | [][5] |

| Storage Conditions | 2-8 °C, sealed in a dry environment | [][4][6] |

Solubility Profile in Organic Solvents

Quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly accessible sources. However, based on its chemical structure, which includes both polar (carboxylic acid) and non-polar (Boc and benzyl groups) moieties, a qualitative solubility profile can be inferred. The presence of the bulky, non-polar protecting groups generally enhances solubility in organic solvents compared to the unprotected amino acid.[5]

Expected Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents commonly used in peptide synthesis such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). These solvents are effective at solvating the protected peptide backbone.

-

Moderate Solubility: Likely to be soluble in other polar aprotic solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc).

-

Lower Solubility: Expected in polar protic solvents like methanol and ethanol, although some solubility is likely. Solubility in non-polar solvents such as hexanes is expected to be low.

For a related compound, Boc-L-Homoserine, a solubility of 50 mg/mL in Dimethyl Sulfoxide (DMSO) has been reported, suggesting that Boc-protected amino acids can exhibit good solubility in polar aprotic solvents.[7] The addition of the benzyl group in this compound would likely increase its solubility in less polar organic solvents compared to its non-benzylated counterpart.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a given organic solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., DCM, DMF, THF, Ethyl Acetate, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a constant temperature shaker or water bath (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in mg/mL, g/L, or mol/L.

-

Application in Solid Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Boc/Bzl strategy for SPPS. In this methodology, the N-α-amino group is temporarily protected by the acid-labile Boc group, while side chains are protected by more acid-stable groups like benzyl ethers, which require strong acids for removal.[1][8] The Boc group is removed at each cycle of amino acid addition using a moderately strong acid, such as trifluoroacetic acid (TFA) in DCM.[2][8]

The following diagram illustrates the logical workflow for the incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain during SPPS.

Figure 1: Workflow for the incorporation of a Boc-protected amino acid in SPPS.

This workflow highlights the cyclical nature of SPPS, involving deprotection, neutralization, coupling, and washing steps to progressively build the peptide sequence on a solid support.

References

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. peptide.com [peptide.com]

- 4. BOC-D-HSE(BZL)-OH | 150009-60-2 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. BOC-L-BETA-HOMOSERINE(OBZL) | 218943-31-8 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. peptide.com [peptide.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Obzl Protecting Groups

In the intricate world of drug discovery and development, the synthesis of peptides with high purity and yield is paramount. This is achieved through a carefully orchestrated series of chemical reactions where protecting groups play a pivotal role. Among the foundational strategies, the use of the tert-butyloxycarbonyl (Boc) group for temporary α-amino protection, in concert with benzyl-based (Obzl) groups for semi-permanent side-chain protection, remains a robust and relevant methodology. This technical guide provides an in-depth exploration of the Boc/Obzl strategy in solid-phase peptide synthesis (SPPS), offering detailed protocols and comparative data for researchers and scientists in the field.

The Principle of Orthogonal Protection in Peptide Synthesis

Successful peptide synthesis hinges on the sequential formation of amide bonds in a precisely defined order. To prevent random polymerization and unwanted side reactions, the reactive functional groups of the amino acids—the α-amino group, the α-carboxyl group, and any reactive side chains—must be temporarily masked or "protected".[1][] An ideal protection scheme is "orthogonal," meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[1]

The Boc/Bzl strategy is a classic example of a "graduated lability" scheme. While not strictly orthogonal because both group types are removed by acid, their sensitivity to acid strength is dramatically different.[3][4] The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the side-chain benzyl-based groups require very strong acids, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][5][6] This differential stability allows for the selective removal of the Boc group at each step of peptide chain elongation, while the side-chain protectors remain intact until the final synthesis step.

The Nα-Boc Protecting Group: A Temporary Shield

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines, particularly for the α-amino group of amino acids in SPPS.[7][8] Its role is to prevent the N-terminus of the growing peptide chain from reacting during the coupling of the next amino acid.

Boc Protection Mechanism

The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[8] The reaction is a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the electrophilic carbonyl carbons of the anhydride.[9][10] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into carbon dioxide and tert-butoxide.[7][8]

Boc Deprotection Mechanism

The removal of the Boc group is achieved by treatment with a moderate acid, most commonly a solution of 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][11] The mechanism involves protonation of the carbamate oxygen, which triggers the fragmentation of the protecting group into a stable tert-butyl cation and a carbamic acid intermediate.[7][10] The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[8][10]

The generated tert-butyl cations are reactive electrophiles that can cause side reactions, particularly the alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[3] To prevent this, "scavengers" such as anisole, p-cresol, or dithioethane (DTE) are added to the deprotection solution to trap the cations.[3][11]

The Obzl (Benzyl-based) Protecting Groups: Semi-Permanent Side-Chain Protection

While the Nα-amino group is temporarily protected by Boc, the reactive side chains of many amino acids require more robust, or "semi-permanent," protection that withstands the repeated cycles of TFA deprotection.[1] For this purpose, benzyl-based protecting groups are commonly employed in the Boc strategy.[3]

Examples include:

-

Benzyl (Bzl) esters for the carboxyl groups of Aspartic Acid (Asp) and Glutamic Acid (Glu).[12]

-

Benzyl (Bzl) ethers for the hydroxyl groups of Serine (Ser) and Threonine (Thr).[12]

-

2-Chlorobenzyloxycarbonyl (2-Cl-Z) or Tosyl (Tos) for the ε-amino group of Lysine (Lys) and the guanidino group of Arginine (Arg), respectively.[12]

These groups are stable to the TFA used for Boc removal but can be cleaved simultaneously with the peptide's release from the resin using a very strong acid like liquid HF.[5][13]

Data Summary: Protecting Group Conditions

The selection of reagents and conditions is critical for the success of the Boc/Bzl strategy. The following tables summarize the key parameters.

Table 1: Boc and Obzl Protection & Deprotection Conditions

| Protecting Group | Function | Protection Reagent | Deprotection Reagent | Typical Conditions |

| Boc | Nα-Amino | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, 15-30 min, room temp.[3][5][11] |

| Obzl (Ester/Ether) | Side-Chain (Asp, Glu, Ser, Thr) | Benzyl bromide or alcohol | Anhydrous Hydrogen Fluoride (HF) | Liquid HF, 0°C, 1 hour, with scavengers.[5][13] |

| Tos (Tosyl) | Side-Chain (Arg) | Tosyl chloride | Anhydrous Hydrogen Fluoride (HF) | Liquid HF, 0°C, 1 hour, with scavengers.[12][13] |

| 2-Cl-Z | Side-Chain (Lys) | 2-Chlorobenzyl chloroformate | Anhydrous Hydrogen Fluoride (HF) | Liquid HF, 0°C, 1 hour, with scavengers.[13] |

Table 2: Comparison of Boc/Bzl and Fmoc/tBu SPPS Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Nα-Deprotection | Moderate Acid (TFA)[5] | Base (e.g., 20% Piperidine in DMF)[14] |

| Side-Chain Protection | Benzyl-based (Bzl, Z, Tos) | tert-Butyl-based (tBu, Trt) |

| Final Cleavage | Strong Acid (Anhydrous HF, TFMSA)[3][5] | Moderate Acid (TFA)[4] |

| Advantages | Robust for long/difficult sequences, lower cost of Boc-amino acids.[1][] | Milder overall conditions, avoids hazardous HF, easier automation, orthogonal.[14][15] |

| Disadvantages | Requires hazardous HF and specialized apparatus, repeated acid treatment can degrade resin linkage.[1][14][16] | Fmoc group is base-labile and can be sensitive, potential for side reactions like diketopiperazine formation.[11] |

Experimental Protocols

The following are generalized protocols for manual Boc-SPPS. Reagent volumes and reaction times may need optimization based on the specific peptide sequence and scale.

Protocol for a Single Boc-SPPS Coupling Cycle

This protocol assumes a starting scale of 0.1 mmol on a Merrifield or PAM resin.

-

Resin Swelling:

-

Place the peptide-resin in a reaction vessel.

-

Wash and swell the resin with DCM (3 x 10 mL) for 30 minutes.[6]

-

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (10 mL). If Trp, Met, or Cys are present, add 0.5% DTE as a scavenger.[11]

-

Agitate for 5 minutes (pre-wash), drain, and add a fresh 10 mL of the TFA solution.[11]

-

Agitate for 20-25 minutes.[11]

-

Drain the vessel and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid.[11]

-

-

Neutralization:

-

Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (10 mL).[3]

-

Agitate for 2 minutes, drain, and repeat.

-

Wash the resin with DCM (5 x 10 mL) to remove excess base.

-

-

Amino Acid Coupling (HBTU Activation):

-

In a separate vial, dissolve the next Boc-protected amino acid (0.4 mmol, 4 eq.), HBTU (0.4 mmol, 4 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF.

-

Add DIEA (0.5 mmol, 5 eq.) to the activation mixture and vortex for 1 minute.[17]

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate for 1-2 hours at room temperature.

-

Optional: Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

-

Protocol for Final Peptide Cleavage and Deprotection (HF Cleavage)

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires a specialized apparatus (HF line) and extensive safety precautions. This procedure must only be performed by trained personnel in a suitable facility.

-

Preparation:

-

Dry the final peptide-resin thoroughly under vacuum.

-

Place the dried resin (e.g., 1 gram) in the HF reaction vessel.

-

Add a scavenger cocktail. A common mixture is p-cresol:p-thiocresol (1:1 v/v), using about 1 mL per gram of resin.[13]

-

-

HF Cleavage:

-

Work-up:

-

After 1 hour, remove the HF by evaporation under a high vacuum.

-

Wash the remaining resin and crude peptide mixture with cold diethyl ether to precipitate the peptide and remove the organic scavengers.[17]

-

Filter the peptide precipitate and wash several more times with cold ether.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., aqueous acetonitrile with 0.1% TFA) and lyophilize.[17]

-

The crude peptide can then be purified by preparative HPLC.

-

Conclusion

The Boc/Bzl strategy, while one of the original methods for solid-phase peptide synthesis, remains a powerful tool in the chemist's arsenal. Its advantages in the synthesis of long or challenging peptides and the lower cost of its building blocks ensure its continued use.[1][] However, the reliance on the hazardous reagent HF for final cleavage has led to the widespread adoption of the milder, more orthogonal Fmoc/tBu strategy for routine synthesis.[15] A thorough understanding of the chemistry, mechanisms, and protocols of the Boc/Bzl method is essential for any researcher or drug development professional involved in the chemical synthesis of peptides, enabling them to select the most appropriate strategy to achieve their synthetic goals.

References

- 1. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Bot Detection [iris-biotech.de]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. total-synthesis.com [total-synthesis.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chempep.com [chempep.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 15. Bot Detection [iris-biotech.de]

- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

Commercial Suppliers and Technical Guide for High-Purity Boc-L-Homoserine(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity N-α-tert-Butoxycarbonyl-O-benzyl-L-homoserine (Boc-L-Homoser(Bzl)-OH), a key building block in peptide synthesis and drug discovery. This document outlines commercial suppliers, key quality specifications, and detailed experimental protocols for its application and analysis.

Introduction to Boc-L-Homoserine(Bzl)-OH

Boc-L-Homoserine(Bzl)-OH (CAS No: 59408-74-1) is a protected amino acid derivative essential for the synthesis of peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function and the benzyl (Bzl) group protecting the side-chain hydroxyl group offer a robust strategy for controlled peptide chain elongation, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) methodology. The use of these protecting groups allows for selective deprotection and coupling reactions, which are fundamental to the assembly of complex peptide sequences.[1][2]

Commercial Suppliers and Specifications

A variety of chemical suppliers offer high-purity Boc-L-Homoserine(Bzl)-OH. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a product that meets the stringent requirements of their application. Below is a comparative summary of key quantitative data from several prominent suppliers.

| Supplier | Purity (by HPLC) | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage Temperature (°C) |

| BOC Sciences | ≥ 99%[] | C₁₆H₂₃NO₅[] | 309.36[] | White to off-white crystals[] | 2-8[] |

| Sigma-Aldrich (Merck) | ≥99.0% (Titration)¹ | C₁₅H₂₁NO₅¹ | 295.33¹ | Solid¹ | 2-8² |

| Aapptec Peptides | Lot-specific² | C₁₆H₂₃NO₅[4] | 309.4[4] | Not specified | Not specified |

| Biorbyt | 95%[5] | C₁₆H₂₃NO₅[5] | Not specified | Lyophilized powder[5] | -20[5] |

| BLD Pharm | Not specified | C₁₆H₂₃NO₅[6] | 309.36[6] | Not specified | 2-8[6] |

¹Data for the similar compound Boc-Ser(Bzl)-OH.[7] ²Certificate of Analysis provides lot-specific data.[4]

Experimental Protocols

The following sections provide detailed methodologies for the quality control and application of Boc-L-Homoserine(Bzl)-OH.

Quality Control: Purity Determination by Reverse-Phase HPLC

This protocol outlines a general method for determining the purity of Boc-L-Homoserine(Bzl)-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is adapted from standard procedures for the analysis of N-Boc protected amino acids.

Objective: To assess the purity of a sample of Boc-L-Homoserine(Bzl)-OH.

Materials:

-

Boc-L-Homoserine(Bzl)-OH sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the Boc-L-Homoserine(Bzl)-OH sample.

-

Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution if necessary to fall within the linear range of the detector.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Degas both mobile phases prior to use.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Gradient:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |

-

-

Analysis:

-

Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes.

-

Inject the prepared sample.

-

Record the chromatogram for 35 minutes.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Application: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide on a solid support using the Boc/Bzl protection strategy, incorporating a Boc-L-Homoserine(Bzl)-OH residue.

Objective: To synthesize a peptide chain on a solid support resin using Boc-L-Homoserine(Bzl)-OH as one of the amino acid building blocks.

Materials:

-

Merrifield or PAM resin pre-loaded with the C-terminal amino acid

-

Boc-L-Homoserine(Bzl)-OH and other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, DIC/HOBt)

-

Scavengers (e.g., dithiothreitol, DTE, if synthesizing peptides with Trp, Cys, or Met)[2]

-

Solid-phase synthesis vessel

-

Shaker

Procedure (for one coupling cycle):

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes (pre-wash).

-

Drain the solution and add fresh 50% TFA in DCM. Shake for 20-30 minutes to remove the Boc protecting group.[2][8]

-

If the peptide contains sensitive residues like Trp, Cys, or Met, add 0.5% DTE to the TFA solution to act as a scavenger.[2][8]

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual TFA and byproducts.

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DMF for 2 minutes, and repeat. This step neutralizes the protonated N-terminus.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Boc-L-Homoserine(Bzl)-OH (3 equivalents relative to the resin loading) with a coupling reagent like HBTU (3 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM.

-

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on the homoserine) are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF).[8]

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis (SPPS).

Caption: Experimental workflow for the purity analysis of Boc-L-Homoserine(Bzl)-OH by RP-HPLC.

References

A Comprehensive Technical Guide to the Safe Handling of Boc-L-Homoser-Obzl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety and handling precautions for Boc-L-Homoser-Obzl (tert-butoxycarbonyl-L-homoserine-O-benzyl ester). The following sections detail the physical and chemical properties, potential hazards, recommended handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a derivative of the amino acid homoserine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl group is protected as a benzyl ether. It is commonly used as a building block in peptide synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 105183-60-6 |

| Molecular Formula | C₁₆H₂₃NO₅ |

| Molecular Weight | 309.36 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 48-57 °C |

| Boiling Point | 480.5 °C at 760 mmHg |

| Flash Point | 244.4 °C |

| Density | 1.154 g/cm³ |

| Purity | Typically ≥97% |

Hazard Identification and Toxicology

While specific toxicological data for this compound is largely unavailable, it is prudent to handle it with the care afforded to all laboratory chemicals of unknown toxicity. Based on the safety data sheets for similar compounds, researchers should be aware of the following potential hazards:

-

Acute Toxicity: No specific data is available for oral, dermal, or inhalation toxicity.

-

Skin Corrosion/Irritation: May cause skin irritation upon prolonged or repeated contact.

-

Serious Eye Damage/Irritation: May cause eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

-

Reproductive Toxicity: No data available.

Given the lack of comprehensive toxicological data, it is crucial to minimize exposure through proper handling and the use of personal protective equipment.

Safe Handling and Storage Protocols

Adherence to standard laboratory safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols. Use a spatula for transferring the solid.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical reagent like this compound from receipt to disposal.

Caption: Workflow for Safe Chemical Handling

Emergency Procedures

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: May emit toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for cleaning up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.

Disposal Considerations

Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

While this compound is a valuable reagent in drug development and peptide synthesis, it is imperative that researchers and scientists handle it with the utmost care. By adhering to the safety and handling precautions outlined in this guide, the risks associated with its use can be effectively minimized, ensuring a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

Methodological & Application

Application Note: A Step-by-Step Protocol for the Use of Boc-L-Homoserine(OBzl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the efficient incorporation of N-α-tert-butyloxycarbonyl-O-benzyl-L-homoserine (Boc-L-Homoserine(OBzl)-OH) into synthetic peptides using manual Boc-based Solid-Phase Peptide Synthesis (SPPS). Detailed methodologies for resin preparation, amino acid coupling, N-α-Boc deprotection, and final peptide cleavage and purification are presented. This guide is intended to facilitate the seamless integration of this non-canonical amino acid into peptide sequences for research and drug development applications.

Introduction

Boc-L-Homoserine(OBzl)-OH is a valuable building block in peptide chemistry, enabling the introduction of a homoserine residue with its side-chain hydroxyl group protected by a benzyl ether. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic approach in SPPS. In this scheme, the temporary N-α-Boc group is removed by moderate acid treatment (e.g., trifluoroacetic acid), while the more permanent benzyl-based side-chain protecting group remains intact until the final, strong acid-mediated cleavage step. This orthogonality allows for the stepwise assembly of the peptide chain. This protocol details the key steps for the successful use of Boc-L-Homoserine(OBzl)-OH in a typical Boc-SPPS workflow.

Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Materials and Reagents

-

Boc-L-Homoserine(OBzl)-OH

-

Merrifield resin (1% DVB, 100-200 mesh, ~1.0 meq/g substitution)

-

Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH), ACS grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Anisole (scavenger)

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Kaiser test kit

Equipment

-

Solid-phase peptide synthesis vessel

-

Shaker or mechanical stirrer

-

Filtration apparatus (sintered glass funnel)

-

Lyophilizer

-

High-Performance Liquid Chromatography (HPLC) system

-

HF cleavage apparatus (if using HF)

Step-by-Step Synthesis Cycle

The following steps outline a single coupling cycle for adding an amino acid to the growing peptide chain. This cycle is repeated for each amino acid in the sequence.

-

Place the Merrifield resin (100 mg, 0.1 mmol) in the reaction vessel.

-

Add DCM (2-3 mL) and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (v/v) (2 mL) to the resin.

-

Agitate for 2 minutes.

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM (2 mL).

-

Agitate for 20-30 minutes.

-

Drain the TFA/DCM solution.

-

Wash the resin with DCM (3 x 2 mL).

-

Wash the resin with isopropanol (IPA) (2 x 2 mL).

-

Wash the resin with DCM (3 x 2 mL).

-

Add a solution of 10% DIEA in DCM (v/v) (2 mL) to the resin.

-

Agitate for 2 minutes.

-

Drain the solution.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5 x 2 mL).

-

Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Boc deprotection.

-

In a separate vial, dissolve Boc-L-Homoserine(OBzl)-OH (93 mg, 0.3 mmol, 3 eq) and HOBt (46 mg, 0.3 mmol, 3 eq) in a minimal amount of DMF (approx. 1 mL).

-

Add this solution to the reaction vessel containing the neutralized resin.

-

Add DIC (47 µL, 0.3 mmol, 3 eq) to the reaction vessel.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive, continue agitation and re-test after 1-2 hours.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 x 2 mL).

-

Wash the resin with DCM (3 x 2 mL).

-

Wash the resin with MeOH (3 x 2 mL).

-

Dry the resin under vacuum for the next cycle or for final cleavage.

Final Cleavage and Deprotection

Caution: This step involves the use of highly corrosive and toxic strong acids (HF or TFMSA) and must be performed in a specialized apparatus within a certified fume hood by trained personnel.

-

Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.

-

For HF cleavage, place the dried resin in the HF cleavage apparatus. Add anisole (10% v/v of HF) as a scavenger. Cool the vessel to -5 to 0 °C.

-

Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavenger and cleaved protecting groups.

-

Extract the crude peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide powder.

Peptide Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

-

HPLC Conditions:

-

Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical starting gradient would be 5-65% B over 30-60 minutes. This should be optimized for the specific peptide.

-

Detection: Monitor the elution at 214 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Data Presentation

The following table summarizes the quantitative data for a single coupling cycle of Boc-L-Homoserine(OBzl)-OH on a 0.1 mmol scale.

| Step | Reagent | Molar Eq. | Amount | Volume | Time |

| Deprotection | 50% TFA in DCM | - | - | 2 x 2 mL | 2 min + 25 min |

| Neutralization | 10% DIEA in DCM | - | - | 2 x 2 mL | 2 x 2 min |

| Coupling | Boc-L-Homoserine(OBzl)-OH | 3.0 | 93 mg | - | 2-4 hours |

| HOBt | 3.0 | 46 mg | - | ||

| DIC | 3.0 | 47 µL | - | ||

| DMF | - | - | ~1 mL | ||

| Cleavage | Anhydrous HF | - | - | ~1 mL | 1-2 hours |

| Anisole | - | - | 100 µL |

Visualizations

Diagram 1: Boc-SPPS Workflow for a Single Amino Acid Addition

Caption: A diagram illustrating the key steps in a single cycle of Boc-SPPS.

Diagram 2: Overall SPPS Process from Resin to Purified Peptide

Caption: A flowchart showing the overall workflow of SPPS.

Troubleshooting and Key Considerations

-

Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, indicating incomplete reaction, the coupling step can be repeated with fresh reagents. Steric hindrance from the bulky Boc and benzyl groups can sometimes slow down the reaction.

-

Stability of O-Benzyl Group: The benzyl ether protecting group on the homoserine side chain is stable to the repetitive 50% TFA treatments used for Boc deprotection. However, it is efficiently removed during the final strong acid cleavage step (HF or TFMSA).

-

Scavengers: The use of scavengers like anisole during the final cleavage is crucial to trap reactive carbocations generated from the cleavage of protecting groups, thereby preventing side reactions with sensitive amino acid residues such as tryptophan and methionine.

-

Peptide Solubility: After cleavage, some peptides may be difficult to dissolve. It is advisable to test different solvent systems (e.g., aqueous acetic acid, DMSO) for purification.

-

Purification Optimization: The provided RP-HPLC conditions are a starting point. The gradient, flow rate, and even the column type may need to be optimized to achieve the best separation for a specific peptide sequence.

Application Notes and Protocols for Coupling Boc-L-Homoser(OBzl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common coupling reagents and protocols for the incorporation of N-α-Boc-O-benzyl-L-homoserine (Boc-L-Homoser(OBzl)-OH) in solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling reagent and protocol is critical for achieving high coupling efficiency and minimizing side reactions, particularly the potential for lactonization of the homoserine side chain.

Introduction to Coupling Reagents in Boc-SPPS

The formation of a peptide bond between the carboxylic acid of the incoming amino acid and the free amine of the resin-bound peptide chain is facilitated by a coupling reagent. In the context of Boc-SPPS, several classes of coupling reagents are commonly employed, each with distinct mechanisms, efficiencies, and side-reaction profiles. The primary classes include carbodiimides, phosphonium salts, and aminium/uronium salts. Additives are often used in conjunction with these reagents to enhance coupling efficiency and suppress racemization.

Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact the success of incorporating Boc-L-Homoser(OBzl)-OH. While specific quantitative data for this particular amino acid derivative is not extensively published, the following table summarizes the general performance of common coupling reagents based on their use with sterically hindered or problematic amino acids.

| Coupling Reagent | Additive | Typical Solvent(s) | General Coupling Time | Reported Efficiency/Yield | Key Considerations |

| DIC | HOBt or Oxyma | DCM, DMF | 1-4 hours | Good to Excellent | Cost-effective. Byproduct (diisopropylurea) is soluble in common solvents. Potential for racemization without additives. |

| HBTU | (Internal HOBt) | DMF, NMP | 15-60 minutes | Excellent | Fast and efficient. Requires a tertiary base (e.g., DIPEA). Can cause guanidinylation of the N-terminal amine if used in excess. |

| HATU | (Internal HOAt) | DMF, NMP | 5-30 minutes | Excellent | Generally more reactive than HBTU, especially for hindered couplings. Also requires a base. HOAt is a more effective racemization suppressor than HOBt. |

| PyBOP | (Internal HOBt) | DMF, DCM | 20-60 minutes | Excellent | Phosphonium salt-based, less likely to cause guanidinylation compared to uronium salts. Byproduct (HMPA) is carcinogenic and requires careful handling. |

| COMU | (Internal Oxyma) | DMF, NMP | 10-45 minutes | Excellent | Oxyma-based reagents are considered safer alternatives to HOBt/HOAt-based reagents. High solubility and efficiency. |

Experimental Protocols

The following are detailed protocols for the coupling of Boc-L-Homoser(OBzl)-OH to a resin-bound peptide with a free N-terminal amine.

Protocol 1: DIC/HOBt Mediated Coupling

This protocol is a classic and cost-effective method for peptide coupling.

Materials:

-

Resin-bound peptide with a free amine

-

Boc-L-Homoser(OBzl)-OH (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit or other method for monitoring coupling completion

Procedure:

-

Swell the resin in DMF for 30 minutes.

-

In a separate vessel, dissolve Boc-L-Homoser(OBzl)-OH and HOBt in a minimal amount of DMF.

-

Add the dissolved amino acid/HOBt mixture to the resin.

-

Add DIC to the resin suspension.

-

Agitate the reaction mixture at room temperature.

-

Monitor the reaction for completion using the Kaiser test (typically 1-4 hours). A negative Kaiser test (beads remain colorless) indicates a complete reaction.

-

Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x) to remove excess reagents and byproducts.

Protocol 2: HBTU/DIPEA Mediated Coupling

This protocol utilizes a uronium-based coupling reagent for rapid and efficient coupling.

Materials:

-

Resin-bound peptide with a free amine

-

Boc-L-Homoser(OBzl)-OH (3 equivalents)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Kaiser test kit

Procedure:

-

Swell the resin in DMF for 30 minutes.

-

In a separate vessel, pre-activate the Boc-L-Homoser(OBzl)-OH by dissolving it with HBTU and DIPEA in DMF for 5-10 minutes.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature.

-

Monitor the reaction for completion using the Kaiser test (typically 15-60 minutes).

-

Upon completion, wash the resin extensively with DMF (5x) to ensure complete removal of reagents.

Potential Side Reactions: Homoserine Lactonization

A key consideration when working with homoserine derivatives is the potential for the side-chain hydroxyl group to undergo intramolecular cyclization to form a lactone. This can be promoted by strong acids used in the final cleavage step of Boc-SPPS (e.g., HF). While the benzyl protection on the side chain of Boc-L-Homoser(OBzl)-OH mitigates this during the coupling steps, it is a crucial factor to consider during the overall synthetic strategy and final deprotection.

Visualizing the Workflow

General Boc-SPPS Cycle

The following diagram illustrates the general workflow for a single amino acid addition cycle in Boc-SPPS.

Caption: General workflow for one cycle of Boc-SPPS.

Activation and Coupling Mechanism (Carbodiimide Example)

This diagram outlines the activation of the carboxylic acid by a carbodiimide and subsequent coupling.

Caption: Activation and coupling via the DIC/HOBt method.

Conclusion

The successful incorporation of Boc-L-Homoser(OBzl)-OH into a peptide sequence relies on the careful selection of coupling reagents and adherence to optimized protocols. While several effective coupling reagents are available, the choice will often depend on factors such as the complexity of the peptide sequence, the scale of the synthesis, and cost considerations. For routine couplings, DIC/HOBt offers a reliable and economical option. For more challenging sequences or when speed is a priority, uronium or phosphonium salt reagents such as HBTU, HATU, or PyBOP are recommended. Proper monitoring of the coupling reaction and thorough washing steps are essential to ensure high purity of the final peptide product.

Application Note: TFA Deprotection of the Boc Group from Homoserine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for the removal of the Boc group. This application note provides a detailed protocol for the TFA-mediated deprotection of Boc-protected homoserine residues. Homoserine, a non-proteinogenic amino acid, is a valuable building block in the synthesis of peptidomimetics and other bioactive molecules. However, its side chain hydroxyl group introduces the potential for side reactions during deprotection, such as esterification or lactonization. This document outlines the reaction mechanism, potential side reactions, and provides a standardized protocol to achieve efficient and clean deprotection of Boc-homoserine.

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed hydrolysis of the carbamate.[1][] The mechanism involves three key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]

-

Formation of a Tert-butyl Cation: The protonated carbamate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1]

-

Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[1]

The resulting amine is typically obtained as a TFA salt.[1]

Potential Side Reactions with Homoserine

The primary concern during the TFA deprotection of Boc-homoserine is the reactivity of the side-chain hydroxyl group.

-

Trifluoroacetylation: The hydroxyl group can be esterified by TFA, forming a trifluoroacetyl ester. This is a common side reaction for amino acids with alcohol-containing side chains.

-

Lactonization: Intramolecular cyclization of homoserine under acidic conditions can lead to the formation of homoserine lactone. While this is a known reaction of homoserine, its prevalence during standard Boc deprotection with TFA at room temperature is generally low but should be considered.

To minimize these side reactions, it is crucial to control the reaction conditions, particularly the reaction time and temperature. The use of scavengers is not typically required for the deprotection of simple Boc-amino acids but may be considered in the context of peptides containing sensitive residues like tryptophan or methionine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the TFA deprotection of Boc-protected amino acids. While specific data for homoserine is limited in the literature, the data for similar hydroxy amino acids like serine can be used as a guideline.

| Parameter | Condition | Expected Yield | Purity | Reference |

| TFA Concentration | 25-50% in Dichloromethane (DCM) | >95% | High | [3] |

| Reaction Time | 30 min - 2 hours | >95% | High | [3] |

| Temperature | Room Temperature (20-25 °C) | >95% | High | [3] |

| Alternative | 4M HCl in Dioxane | High | High | [4] |

Note: Yields and purity are dependent on the specific substrate and the efficiency of the work-up and purification procedures.

Experimental Protocols

Materials

-

Boc-L-Homoserine

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-

Ninhydrin stain

Protocol 1: Standard TFA Deprotection of Boc-L-Homoserine

This protocol is suitable for general laboratory-scale deprotection.

-

Reaction Setup:

-

Dissolve Boc-L-homoserine (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

-

Deprotection Reaction:

-

Slowly add TFA (10-20 eq) to the stirred solution. A common reaction mixture is 25-50% TFA in DCM (v/v).[3]

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by TLC. The product, being a free amine, will stain positive with ninhydrin. The reaction is typically complete within 30 minutes to 2 hours.[3]

-

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene (2-3 times).

-

-

Isolation of the TFA Salt:

-

Dissolve the crude residue in a minimal amount of DCM or methanol.

-

Add cold anhydrous diethyl ether to precipitate the homoserine TFA salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Isolation of the Free Amine (Optional):

-

Dissolve the crude TFA salt in water.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) if the free amine is organic soluble. For water-soluble homoserine, ion-exchange chromatography may be necessary.

-

Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

-

Visualizations

Caption: Mechanism of TFA-mediated Boc deprotection of homoserine.

Caption: Experimental workflow for TFA deprotection of Boc-homoserine.

References

Application Note: HF Cleavage of Peptides Containing Boc-L-Homoser(OBzl) from Resin

Abstract

This application note provides a detailed protocol for the cleavage of peptides containing the Boc-L-Homoser(OBzl) residue from a solid-phase resin using anhydrous hydrogen fluoride (HF). A primary challenge during the cleavage of such peptides is the acid-catalyzed intramolecular cyclization of the homoserine side chain, leading to the formation of a stable homoserine lactone byproduct. This note outlines the chemical principles behind this side reaction and details an optimized "Low-High" HF cleavage procedure designed to suppress lactonization and maximize the yield of the desired linear peptide.

Introduction

In solid-phase peptide synthesis (SPPS) utilizing Boc/Bzl chemistry, the final step involves cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups. Anhydrous hydrogen fluoride (HF) is a common and effective reagent for this purpose.[1] However, when peptides contain homoserine protected as its benzyl ether (Hse(OBzl)), the strong acid conditions of a standard HF cleavage can promote a significant side reaction: the formation of a homoserine lactone.

Following the removal of the benzyl protecting group, the liberated side-chain hydroxyl group of the homoserine residue can undergo intramolecular nucleophilic attack on the peptide's C-terminal carbonyl group, leading to the formation of a stable five-membered lactone ring. This side-product is often difficult to separate from the desired peptide and significantly reduces the overall yield.

The "Low-High" HF cleavage method, developed by Tam and Merrifield, offers a robust solution to this problem.[2][3] By initially using a low concentration of HF in a solvent like dimethyl sulfide (DMS), the cleavage mechanism shifts from a carbocation-driven SN1 pathway to a less aggressive SN2 pathway.[2] This minimizes the formation of reactive carbocations and is highly effective at deprotecting the benzyl group on the homoserine side chain without promoting lactonization. A subsequent "High HF" step is then used to cleave the peptide from the resin and remove more resistant protecting groups.[4]

Chemical Mechanism: Desired Cleavage vs. Side Reaction

The critical step is the deprotection of the homoserine side chain. Under strongly acidic "High HF" conditions (SN1 mechanism), the benzyl group is removed, generating a benzyl carbocation and a free hydroxyl group on the homoserine residue. This hydroxyl group can then act as an intramolecular nucleophile, attacking the C-terminal carbonyl and forming the lactone. The "Low HF" step (SN2 mechanism) minimizes the generation of carbocations and allows for a more controlled deprotection, thus suppressing this intramolecular side reaction.

Caption: Cleavage pathways for Hse(OBzl)-peptides.

Optimization of Cleavage Conditions

The key to maximizing the yield of the desired peptide is to utilize the two-step "Low-High" HF procedure. This method separates the less harsh side-chain deprotection from the more aggressive resin cleavage.

| Parameter | "Low HF" Step | "High HF" Step | Rationale |

| HF Concentration | ~25% in DMS | ~90% | Low concentration promotes the SN2 mechanism, preventing carbocation formation and lactonization. High concentration is required for efficient cleavage from the resin.[2][3] |

| Primary Reagent | HF/DMS/p-cresol (25:65:10 v/v) | HF/p-cresol (90:10 v/v) | DMS acts as a weak base to lower the acidity of HF. p-Cresol serves as a carbocation scavenger in both steps.[2] |

| Temperature | 0 °C | 0 °C | Maintaining a low temperature is crucial to minimize side reactions.[5] |

| Duration | 2 hours | 1 hour | Sufficient time for side-chain deprotection in the low step and full cleavage in the high step.[6] |

Note: While specific quantitative data for Hse(OBzl) is not widely published, qualitative evidence strongly supports the "Low-High" HF procedure for minimizing a range of side reactions on sensitive amino acids, including those prone to cyclization.

Experimental Protocol: Low-High HF Cleavage